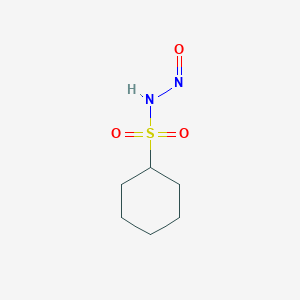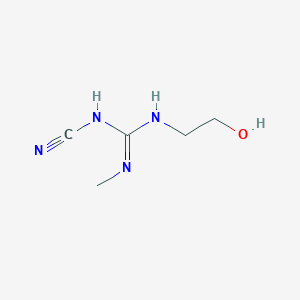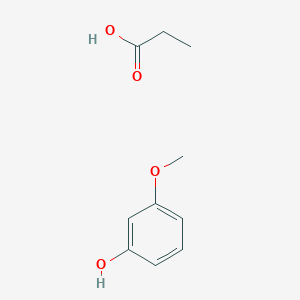![molecular formula C12H19NO2 B14477694 2-[3-(Diethylamino)phenoxy]ethan-1-ol CAS No. 65883-15-0](/img/structure/B14477694.png)
2-[3-(Diethylamino)phenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Diethylamino)phenoxy]ethan-1-ol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a diethylamino group attached to a phenoxyethanol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)phenoxy]ethan-1-ol typically involves the reaction of 3-(diethylamino)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(Diethylamino)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Diethylamino)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenoxyethanol derivatives.
Applications De Recherche Scientifique
2-[3-(Diethylamino)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving cellular interactions and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(Diethylamino)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The phenoxyethanol structure allows for interactions with cellular membranes and proteins, influencing cellular functions and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the phenoxy group.
Phenoxyethanol: Lacks the diethylamino group but shares the phenoxyethanol structure.
Diethylethanolamine: Contains a diethylamino group but differs in the overall structure.
Uniqueness
2-[3-(Diethylamino)phenoxy]ethan-1-ol is unique due to the combination of the diethylamino group and the phenoxyethanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
65883-15-0 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[3-(diethylamino)phenoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-6-5-7-12(10-11)15-9-8-14/h5-7,10,14H,3-4,8-9H2,1-2H3 |
Clé InChI |
FFAWDUAVIYJWLX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=CC=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)




![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


